molecular formula C6H12Cl2N2S B1421140 (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride CAS No. 1185293-90-6

(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride

Cat. No. B1421140
M. Wt: 215.14 g/mol
InChI Key: BAXJSYXKOHKTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride” is a chemical compound with the molecular formula C8H16Cl2N2S . It has a molecular weight of 243.20 g/mol . The IUPAC name for this compound is 1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine dihydrochloride .


Molecular Structure Analysis

The molecular structure of “(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride” can be represented by the InChI code: 1S/C8H14N2S.2ClH/c1-5(9-4)8-6(2)11-7(3)10-8;;/h5,9H,1-4H3;2*1H . The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Physical And Chemical Properties Analysis

“(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride” has a molecular weight of 243.20 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 242.0411251 g/mol . The topological polar surface area of the compound is 53.2 Ų .

Scientific Research Applications

Neurobiological Properties of Structurally Similar Compounds

Tianeptine, an antidepressant with structural similarities to tricyclic antidepressant agents and 2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride, exhibits a unique mode of action involving the dynamic interplay of various neurotransmitter systems and structural and functional plasticity in brain regions. It offers insights into neurobiological properties, which might be extrapolated to study the effects of compounds like (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride in the treatment of neurobiological features of depressive disorders (McEwen & Olié, 2005).

Health Benefits of Structurally Related Compounds

4,4-Dimethyl phytosterols, structurally related to (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride, showcase a range of beneficial effects on disease prevention. They are involved in the endogenous cannabinoid system (ECS) and have been subject to preclinical studies for treating various diseases. This review emphasizes the need for further research to confirm their relationship with the ECS and to understand the direct mechanisms towards clinical trials (Zhang et al., 2019).

properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-4-6(3-7)9-5(2)8-4;;/h3,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXJSYXKOHKTBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
Reactant of Route 2
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
Reactant of Route 3
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
Reactant of Route 4
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
Reactant of Route 6
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.